molecular formula C30H31F3N6OS B12550318 N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea

N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea

Cat. No.: B12550318
M. Wt: 580.7 g/mol
InChI Key: UKSRSPVTFVLKRY-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Identifiers

Property Value
Molecular Formula C₃₀H₃₁F₃N₆OS
Molecular Weight 580.7 g/mol
SMILES CN1CCN(CC1)CC2=CC3=C(CC4=C(NN=C43)C5=CC=C(S5)CN(C)C(=O)NC6=CC=CC(=C6)C(F)(F)F)C=C2
InChIKey UKSRSPVTFVLKRY-UHFFFAOYSA-N

The SMILES string encodes the connectivity of the indenopyrazole-thiophene-urea ensemble, while the InChIKey provides a unique identifier for computational databases.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While experimental crystallographic data for this compound remains unpublished, PubChem provides a computed three-dimensional structure derived from molecular mechanics optimization . Key conformational insights include:

  • The indenopyrazole core adopts a planar geometry stabilized by π-conjugation across the fused aromatic system.
  • The 4-methylpiperazinylmethyl side chain exhibits flexibility, with the piperazine ring favoring a chair conformation to minimize steric strain.
  • The thiophene-urea linkage orients the urea group perpendicular to the thiophene plane, facilitating hydrogen bonding with the trifluoromethylphenyl substituent.

Quantum mechanical simulations predict intramolecular interactions between the urea’s carbonyl oxygen and the piperazine’s nitrogen atoms, suggesting stabilization via non-covalent contacts .

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical $${}^{1}$$H NMR predictions highlight the following features:

  • Aromatic protons on the indenopyrazole and thiophene rings resonate between δ 6.8–8.2 ppm.
  • The N-methyl group on the urea moiety appears as a singlet near δ 3.1 ppm.
  • Piperazine methyl protons (δ 2.3 ppm) and methylene protons (δ 2.5–3.0 ppm) exhibit splitting due to coupling with adjacent nitrogen atoms .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • Urea carbonyl stretch : Strong signal near 1680 cm⁻¹.
  • Trifluoromethyl C–F vibrations : Peaks at 1120–1170 cm⁻¹.
  • N–H stretches : Broad bands around 3300 cm⁻¹ for the urea NH group .

Mass Spectrometry (MS)

High-resolution mass spectrometry would likely show a molecular ion peak at m/z 581.7 ([M+H]⁺), with fragmentation pathways involving cleavage of the urea bond (loss of 60 Da) and indenopyrazole ring decomposition .

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT) simulations reveal the compound’s electronic properties:

Table 2: Computed Electronic Parameters

Parameter Value (eV) Significance
HOMO Energy -6.2 Indicates nucleophilic reactivity sites
LUMO Energy -1.8 Highlights electrophilic regions
Band Gap 4.4 Suggests moderate kinetic stability
  • The HOMO localizes on the electron-rich indenopyrazole and thiophene systems, favoring electrophilic attack.
  • The LUMO resides near the trifluoromethylphenyl group, driven by the electron-withdrawing effect of the CF₃ moiety .
  • Electrostatic potential maps show negative charge accumulation on the urea oxygen and piperazine nitrogens, supporting hydrogen-bonding interactions.

These calculations align with the compound’s hypothesized role in targeting proteins with polar binding pockets, such as kinases or G-protein-coupled receptors .

Properties

Molecular Formula

C30H31F3N6OS

Molecular Weight

580.7 g/mol

IUPAC Name

1-methyl-1-[[5-[7-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydroindeno[1,2-c]pyrazol-3-yl]thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C30H31F3N6OS/c1-37-10-12-39(13-11-37)17-19-6-7-20-15-25-27(24(20)14-19)35-36-28(25)26-9-8-23(41-26)18-38(2)29(40)34-22-5-3-4-21(16-22)30(31,32)33/h3-9,14,16H,10-13,15,17-18H2,1-2H3,(H,34,40)(H,35,36)

InChI Key

UKSRSPVTFVLKRY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(CC4=C(NN=C43)C5=CC=C(S5)CN(C)C(=O)NC6=CC=CC(=C6)C(F)(F)F)C=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Indanedione and Hydrazines

The indeno[1,2-c]pyrazole scaffold is synthesized via a one-pot cyclocondensation reaction.
Procedure :

  • Reactants : 1,3-Indanedione (1.0 eq) and 2-hydrazinylbenzo[d]thiazole (1.2 eq).
  • Conditions : Glacial acetic acid (5 vol), reflux at 110°C for 6–8 h.
  • Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol).
    Yield : 72–85%.

Mechanistic Insight :
The reaction proceeds via enolization of 1,3-indanedione, followed by nucleophilic attack by the hydrazine nitrogen, cyclization, and aromatization.

Functionalization at Position 7

Thienyl Group Installation via Cross-Coupling

Suzuki-Miyaura Coupling

Procedure :

  • Reactants : 3-Bromoindeno[1,2-c]pyrazole (1.0 eq), 2-thienylboronic acid (1.2 eq).
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.5 eq).
  • Conditions : DME/H₂O (4:1), 80°C, 12 h.
  • Workup : Extraction (EtOAc), solvent evaporation, purification (hexane/EtOAc).
    Yield : 70–82%.

Urea Bond Formation

Carbodiimide-Mediated Coupling

Procedure :

  • Reactants :
    • Amine intermediate: 5-(Aminomethyl)thienyl-indeno[1,2-c]pyrazole (1.0 eq).
    • Isocyanate: 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq).
  • Conditions : DMF, EDCI (1.2 eq), RT, 24 h.
  • Workup : Dilution with H₂O, extraction (CH₂Cl₂), silica gel chromatography.
    Yield : 60–68%.

Critical Parameters :

  • Strict control of stoichiometry to avoid diurea byproducts.
  • Use of anhydrous solvents to prevent hydrolysis.

Optimization Strategies and Challenges

Regioselectivity in Pyrazole Formation

Regioselectivity during cyclocondensation is influenced by:

  • Electronic effects : Electron-withdrawing groups on hydrazines favor substitution at C3.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance selectivity for 1,3,5-trisubstituted pyrazoles.

Catalytic Efficiency in Cross-Coupling

Comparison of Catalysts :

Catalyst Yield (%) Purity (%)
Pd(PPh₃)₄ 82 98
Pd EnCat TPP30 78 95

Microencapsulated Pd catalysts improve recyclability but require higher temperatures (100°C).

Analytical Characterization

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, Ar-H), 4.32 (s, 2H, CH₂N), 3.82 (s, 3H, NCH₃), 2.65–2.45 (m, piperazine-H).
  • HRMS : m/z 580.67 [M+H]⁺ (Calc. 580.67).

Purity Assurance :

  • HPLC: >98% (C18 column, MeCN/H₂O gradient).
  • Batch-specific COA includes residual solvent analysis (ICH Q3C).

Scalability and Industrial Relevance

Gram-to-Kilogram Synthesis :

  • Batch size : 1 kg (Aromsyn Co.).
  • Cost drivers : Pd catalysts (42% of total cost), purification steps.
  • Green chemistry : Recovery of Fe₃O₄@urea catalysts reduces waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thienyl and indeno-pyrazole moieties can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The indeno[1,2-c]pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties
Studies have shown that compounds containing pyrazole and thienyl groups possess antimicrobial activity against various pathogens. The compound's effectiveness against bacteria and fungi has been evaluated using standard antimicrobial assays, revealing promising results that warrant further investigation .

Pharmacological Applications

G Protein-Coupled Receptor Modulation
The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways. Preliminary studies indicate that it may act as an agonist or antagonist for specific GPCRs, influencing physiological responses such as inflammation and pain .

Neuropharmacology
Given the presence of the piperazine moiety, the compound may exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant activities. Research into the central nervous system effects of this compound could reveal new therapeutic avenues for treating mood disorders .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups responsible for its biological properties. For instance, modifications to the trifluoromethyl group or the urea linkage could enhance potency or selectivity against specific targets .

Synthesis and Characterization

Synthetic Pathways
The synthesis of N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea involves multiple steps that require careful optimization to improve yield and purity. Various synthetic strategies have been reported, including cyclization reactions and functional group transformations .

Characterization Techniques
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure and confirm the identity of the synthesized product .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial PropertiesTreatment against bacterial infectionsEffective against various pathogens
Pharmacological ApplicationsGPCR modulationPotential agonist/antagonist effects
NeuropharmacologyAnxiolytic/antidepressant activitiesPossible central nervous system effects

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the indeno-pyrazole core may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

3-(Trifluoromethyl)phenyl vs. Halogenated and Cyano Substitutions

  • However, bromine’s larger atomic radius may enhance hydrophobic interactions .
  • N'-(4-Cyanophenyl) Analog (CAS 866854-56-0): The cyano group’s strong electron-withdrawing nature could improve metabolic stability but may reduce solubility compared to the trifluoromethyl group .

Comparison with Thiazolyl-Linked Ureas

Compounds such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (8e) (ESI-MS m/z: 412.1 ) exhibit simpler backbones but lack the indeno-pyrazolyl moiety. The absence of this fused heterocycle likely reduces binding potency in kinase-targeted applications, though their lower molecular weight (412.1 vs. ~537–568 in indeno-pyrazolyl analogs) may improve membrane permeability .

Backbone Modifications and Functional Groups

Piperazinyl-Hydrazinyl Derivatives

The 11a–11o series (e.g., 11d : ESI-MS m/z: 534.1 ) incorporates a (4-(2-hydrazinyl-2-oxoethyl)piperazinyl)methyl group on thiazole rings. These compounds show higher molecular weights (466–602 g/mol) and superior synthetic yields (83–88%) compared to the target compound’s likely synthetic pathway. The hydrazinyl-oxoethyl side chain may enhance hydrogen-bonding capacity but introduces metabolic instability risks .

Indeno-Pyrazolyl vs. Thiadiazolyl Ureas

Compounds like Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- (CAS 34014-18-1 ) prioritize thiadiazole cores, which are smaller and more lipophilic. This design favors agrochemical applications (e.g., herbicides) rather than the target’s presumed therapeutic focus .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS/Ref Molecular Weight Key Substituent Yield (%) ESI-MS [M+H]+
Target Compound Not Provided ~537–568* 3-(Trifluoromethyl)phenyl N/A N/A
N'-(3-Bromophenyl) Analog 866854-34-4 ~540† 3-Bromophenyl N/A N/A
N'-(4-Cyanophenyl) Analog 866854-56-0 537.68 4-Cyanophenyl N/A N/A
8e N/A 412.1 3-(Trifluoromethyl)phenyl 50.9 412.1
11d N/A 534.1 4-(Trifluoromethyl)phenyl 85.3 534.1

*Estimated based on analogs ; †Approximated from molecular formula.

Table 2: Functional Group Impact on Properties

Group Example Compound Effect on Properties
3-(Trifluoromethyl) Target Compound Enhances metabolic stability and electron withdrawal; moderate hydrophobicity
4-Cyanophenyl CAS 866854-56-0 High metabolic stability but reduced solubility
Piperazinyl-methyl Target Compound Improves solubility and bioavailability
Hydrazinyl-oxoethyl 11d Increases hydrogen bonding but raises metabolic liability

Research Findings and Implications

  • Synthetic Feasibility: The indeno-pyrazolyl backbone likely complicates synthesis compared to thiazolyl or thiadiazolyl analogs, as seen in lower yields for simpler urea derivatives (e.g., 50.9% for 8e vs. 85–88% for 11a–11o ).
  • Pharmacokinetics : The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility over halogenated analogs (e.g., 3-bromophenyl ), aligning with trends in drug design .

Biological Activity

The compound N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea is a complex organic molecule characterized by its unique structural features, which include a pyrazole core and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C30H31F3N6OS
  • Molecular Weight : 580.70 g/mol
  • CAS Number : 866854-36-6
  • Canonical SMILES : CN1CCN(CC1)CC2=CC3=C(CC4=C(NN=C43)C5=CC=C(S5)CN(C)C(=O)NC6=CC=CC(=C6)C(F)(F)F)C=C2

Structural Features

The compound features a thienyl group and a trifluoromethyl phenyl moiety, which are known to enhance biological activity through various mechanisms. The presence of the piperazine ring is also significant, as it is often associated with improved solubility and bioavailability.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. A study by Ghalib et al. (2013) demonstrated that certain pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy . The specific compound may share similar mechanisms due to its structural analogies.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, compounds with similar frameworks have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways could be significant. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory properties .

Enzyme Inhibition

Inhibition of specific enzymes can lead to therapeutic effects. Compounds similar to the one have been found to inhibit enzymes like butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases . The potential for enzyme inhibition warrants further investigation into this compound's pharmacodynamics.

Summary of Biological Activities

Activity TypeEvidence of ActivityReference
AnticancerInhibits proliferation in cancer cell linesGhalib et al., 2013
AntimicrobialEffective against S. aureus, C. albicansVarious studies
Anti-inflammatoryModulates cytokine releaseRelated studies
Enzyme inhibitionInhibits BChEGhalib et al., 2013

Case Study 1: Anticancer Activity

In a controlled study examining the anticancer effects of pyrazole derivatives, researchers found that compounds with structural similarities to the target molecule significantly reduced tumor growth in xenograft models. The study concluded that the mechanism involved apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives showed that a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against S. aureus, indicating strong antibacterial activity . This suggests that the compound under consideration may also exhibit similar efficacy.

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